![molecular formula C16H20N4O2S B2959653 1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097934-77-3](/img/structure/B2959653.png)

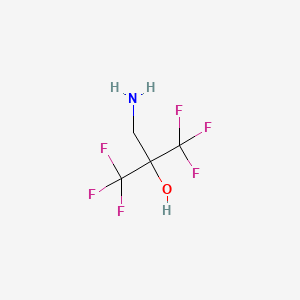

1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine, also known as PBTZ169, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PBTZ169 has been shown to exhibit antimycobacterial activity, making it a promising candidate for the treatment of tuberculosis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine and related compounds have been explored for their potential in various scientific research applications, particularly focusing on their synthesis and biological activities. These compounds are derived from a broader class of chemical structures involving piperazine, thiadiazole, and benzoyl components, each contributing unique properties that make them suitable for biological and medicinal research.

Synthesis Methods and Chemical Reactivity

The synthesis of related compounds often involves the condensation of amino-substituted thiadiazoles with carboxylic acid derivatives or through alkylation reactions. For example, the synthesis of antimicrobial agents through the condensation of 2-amino-5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazoles with various carboxylic acid derivatives, leading to a range of thiadiazole derivatives, showcases the chemical reactivity and versatility of these compounds in creating biologically active molecules (Hamama et al., 2017).

Antimicrobial and Anti-inflammatory Activities

Compounds containing the piperazine and thiadiazole motifs have been evaluated for their antimicrobial properties. For instance, novel piperazine-linked benzothiazolyl-4-thiazolidinones were synthesized and demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) rivaling those of standard antibiotics (Patel & Park, 2014). Similarly, compounds with a structure incorporating 1,3,4-thiadiazole and piperazine units have shown significant anti-inflammatory activity, indicative of their potential in developing new therapeutic agents (Ahmed et al., 2017).

Antileishmanial and Antiprotozoal Activities

Research into the antileishmanial activity of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents has shown promising results against Leishmania major, with specific compounds demonstrating low toxicity and high selectivity indices, suggesting potential for the development of new antiprotozoal drugs (Tahghighi et al., 2011).

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and found to exhibit potent antibacterial efficacy and biofilm inhibition activities against various bacterial strains, including MRSA and VRE, highlighting their potential as novel antibacterial agents and biofilm inhibitors (Mekky & Sanad, 2020).

Eigenschaften

IUPAC Name |

(4-propan-2-yloxyphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-12(2)22-14-5-3-13(4-6-14)16(21)20-9-7-19(8-10-20)15-11-17-23-18-15/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDGKZKQBMWSHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(adamantane-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2959570.png)

![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbutanohydrazide](/img/structure/B2959573.png)

![Ethyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2959574.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2959575.png)

![3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2959577.png)

![3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2959580.png)

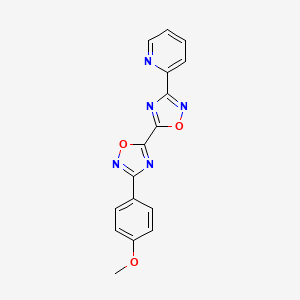

![(3r,5r,7r)-N-([2,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2959581.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2959583.png)

![2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959586.png)

![2-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2959591.png)